3-Nitrophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-nitrophenylboronic acid and its derivatives can be achieved through Suzuki cross-coupling reactions. Mechanistic investigations highlight the challenges in the transmetalation step when substituting the phenylboronic acid with a nitro group, particularly in the 2-position. However, substitutions in the 3- or 4-positions follow patterns similar to electrophilic substitution of nitrobenzenes, indicating the importance of the elimination step in the catalytic cycle (González et al., 2005).
Molecular Structure Analysis
The molecular structure of 3-nitrophenylboronic acid derivatives has been studied using X-ray single-crystal structure analysis, revealing intricate details of their crystalline forms. For example, the molecular adduct of 3-nitrophthalic acid and 3-methyl-4-nitropyridine N-oxide showcases a 1:1 molecular ratio, crystallizing in a triclinic space group. This study provides insight into the protonation states and hydrogen bonding within the molecule (Wang et al., 2006).
Chemical Reactions and Properties
3-Nitrophenylboronic acid acts as an efficient catalyst in the one-pot synthesis of 1,4-dihydropyridines and polyhydroquinolines via a multi-component coupling reaction. This demonstrates its versatility in facilitating reactions under room temperature conditions, thus underscoring its utility in organic synthesis (Adude et al., 2012).
Physical Properties Analysis
Detailed physical properties of 3-nitrophenylboronic acid derivatives can be studied through vibrational and electronic absorption spectroscopy. The analysis provides insights into molecular conformation, bonding, anti-bonding nature, and electronic transitions, offering a deeper understanding of the compound's physical characteristics (Sert et al., 2013).
Chemical Properties Analysis
Kinetic studies reveal the high reactivity of 3-nitrophenylboronic acid in reactions with glycols, distinguishing its behavior from its conjugate boronate ion. Such findings are critical for understanding the reactivity patterns of boronic acids and designing reactions that exploit these properties for synthetic applications (Miyamoto et al., 2008).
Scientific Research Applications
Synthesis of Functionalized Ortho-nitrophenylboronic Acids : This acid is used in the synthesis of a variety of ortho-nitrophenylboronic acids with functional groups like cyano, nitro, halo, etc. The synthesis is efficient and employs commercially available reagents, making it a valuable compound in organic chemistry (Collibee & Yu, 2005).
Enhancing Fluorescence Emission in Carbohydrate Assays : It is used in nanoparticle-enhanced fluorescence emission for non-separation assays of carbohydrates. This usage significantly improves the sensitivity and range of fluorescence assays (Li, Kamra, & Ye, 2016).
Studying Reaction Kinetics : The compound provides kinetic evidence in studies involving reactions with ethylene and propylene glycols. Its high reactivity compared to its conjugate boronate ion is of particular interest in chemical kinetics (Miyamoto et al., 2008).
Application in Borate Synthesis : It is used in the solvothermal synthesis of borates, underlining its utility in inorganic chemistry and material science (Pan et al., 2015).
Specific Reduction of Fructose in Food Matrices : Boronic acids, including 3-Nitrophenylboronic acid, are investigated for the specific reduction of fructose in foods like fruit juice, highlighting its potential application in food technology and chemistry (Pietsch & Richter, 2016).
In Drug Delivery Systems : It is used in the development of functionalized mesoporous silica nanoparticles for pH-activated controlled drug delivery and imaging. This application is particularly relevant in the field of nanotechnology and pharmaceutical sciences (Chen et al., 2015).
Detection of Saccharides in Biological Samples : It enhances the sensitivity in the detection of sugars using reactive desorption electrospray ionization, demonstrating its importance in analytical chemistry and bioanalysis (Zhang & Chen, 2010).
Detecting Hydrogen Peroxide in Foods and Agricultural Products : It reacts chemoselectively with hydrogen peroxide under alkaline conditions to produce yellow nitrophenolates, useful in food safety and agricultural chemistry (Lu et al., 2011).
Safety And Hazards
3-Nitrophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
(3-nitrophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRGSYUVFVNSAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065416 | |
Record name | Boronic acid, (3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenylboronic acid | |
CAS RN |
13331-27-6 | |
Record name | 3-Nitrophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13331-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrobenzeneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrophenylboronic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-nitrophenylboronic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-nitrophenylboronic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Boronic acid, B-(3-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Boronic acid, (3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-NITROPHENYLBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLC765W4PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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